Biotin-SS-Tyramide

Catalog No.
S6607193
CAS No.
678975-20-7
M.F
C23H34N4O4S3
M. Wt
526.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-SS-Tyramide

CAS Number

678975-20-7

Product Name

Biotin-SS-Tyramide

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxopropyl]disulfanyl]ethyl]pentanamide

Molecular Formula

C23H34N4O4S3

Molecular Weight

526.7 g/mol

InChI

InChI=1S/C23H34N4O4S3/c28-17-7-5-16(6-8-17)9-11-24-21(30)10-13-33-34-14-12-25-20(29)4-2-1-3-19-22-18(15-32-19)26-23(31)27-22/h5-8,18-19,22,28H,1-4,9-15H2,(H,24,30)(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1

InChI Key

YAFZHZQOPAYLOC-IPJJNNNSSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2

Tyramide Signal Amplification (TSA):

Biotin-SS-Tyramide is a key component in Tyramide Signal Amplification (TSA) – a technique employed to enhance the sensitivity of immunoassays like immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) [].

Here's how it works:

  • Primary Antibody Binding: The target molecule of interest in a sample is first labeled with a specific primary antibody.
  • Secondary Antibody-Biotin Conjugate: A secondary antibody conjugated with Biotin-SS-Tyramide binds to the primary antibody.
  • HRP-mediated Tyramide Deposition: Horseradish peroxidase (HRP) catalyzes the conversion of tyramide (included in the reaction) into a reactive intermediate. This intermediate covalently binds to nearby accessible sites, amplifying the signal around the target molecule.
  • Biotin Detection: Since Biotin-SS-Tyramide is attached to the tyramide molecules, various detection methods employing streptavidin or avidin conjugated with fluorescent dyes or reporter enzymes can be used for signal visualization [].

This amplification step significantly increases the signal-to-noise ratio, allowing for better detection of low-abundance molecules in tissues or cells.

Biotin Enrichment and Downstream Applications:

The presence of Biotin in Biotin-SS-Tyramide allows for further enrichment and purification of targeted molecules. Streptavidin or avidin, molecules with high affinity for Biotin, can be used to capture the labeled molecules, enabling downstream applications such as:

  • Protein or nucleic acid purification: Biotinylated molecules can be separated from non-specific binding using streptavidin-conjugated magnetic beads or columns [].
  • Protein-protein interaction studies: Biotinylated proteins can be used to identify and characterize their interacting partners through pull-down assays with streptavidin beads [].

Applications in Electron Microscopy:

Biotin-SS-Tyramide can also be employed for signal amplification in electron microscopy. The cleavable disulfide bridge (SS) in the molecule allows for controlled release of the Biotin tag under reducing conditions. This enables the removal of bulky reporter molecules used in the initial detection step, facilitating high-resolution imaging of the target by electron microscopy [].

Biotin-SS-Tyramide is a specialized chemical compound that serves as a cleavable biotinylation reagent. It is characterized by its unique structure, which includes a disulfide bond that can be cleaved under reducing conditions. The compound is primarily used in various biochemical applications, particularly in the field of proteomics and cellular biology, where it facilitates the labeling of proteins for detection and analysis. The full chemical name of Biotin-SS-Tyramide is N-(2-((3-(4-hydroxyphenethylamino)-3-oxopropyl)disulfanyl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, highlighting its complex molecular architecture .

That are crucial for its application in bioconjugation:

  • Disulfide Cleavage: The disulfide bond within Biotin-SS-Tyramide can be cleaved by reducing agents such as glutathione or tris(2-carboxyethyl)phosphine. This reaction releases the biotin moiety, allowing it to interact with streptavidin or avidin for protein purification and detection .
  • Tyramide Signal Amplification: In the presence of horseradish peroxidase and hydrogen peroxide, Biotin-SS-Tyramide can generate reactive tyramide radicals that covalently label tyrosine residues on proteins. This reaction enhances the sensitivity of detection methods such as immunohistochemistry and fluorescence microscopy .
  • Biotinylation of Proteins: The primary amine groups on proteins can react with Biotin-SS-Tyramide, allowing for specific biotinylation at desired sites, which is essential for downstream applications like affinity purification and mass spectrometry .

Biotin-SS-Tyramide exhibits significant biological activity through its ability to selectively label proteins in living cells. This property is particularly advantageous in proximity labeling techniques, where it can tag proteins that are in close proximity to biotin ligases or other labeling enzymes. The compound's membrane-impermeant nature ensures that it labels only surface proteins, thereby preserving the integrity of cellular structures and minimizing background noise from endogenous biotinylated proteins .

The synthesis of Biotin-SS-Tyramide involves several steps:

  • Preparation of Tyramide Derivative: The initial step includes synthesizing a tyramide derivative that contains a reactive phenolic group.
  • Formation of Disulfide Bond: The next step involves introducing a disulfide bond into the structure, which can be achieved through coupling reactions involving thiol-containing compounds.
  • Final Coupling with Biotin: The final step is to attach the biotin moiety to the tyramide derivative via a stable linker that incorporates the disulfide bond, resulting in the final product—Biotin-SS-Tyramide .

Biotin-SS-Tyramide has diverse applications across various fields:

  • Immunohistochemistry: It enhances signal detection in tissue samples by amplifying signals through tyramide signal amplification techniques.
  • Proteomics: The compound is used for tagging proteins in complex mixtures, facilitating their purification and identification through mass spectrometry.
  • Cell Biology: It allows researchers to study protein interactions and localization within live cells without disrupting cellular integrity .
  • In Situ Hybridization: Biotin-SS-Tyramide can also be utilized in hybridization assays to improve the sensitivity of nucleic acid detection methods.

Studies involving Biotin-SS-Tyramide have demonstrated its effectiveness in various interaction assays:

  • Proximity Labeling: When used with engineered biotin ligases like TurboID, it allows for efficient labeling of proteins within a defined radius, providing insights into protein-protein interactions and cellular localization .
  • Signal Amplification: In conjunction with horseradish peroxidase, it enhances signal strength in assays by generating reactive radicals that covalently modify target proteins .

Several compounds share similarities with Biotin-SS-Tyramide, particularly in their use as biotinylation reagents or signal amplification tools. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Sulfo-NHS-BiotinWater-soluble, amine-reactive; used for labeling proteinsDoes not penetrate cell membranes; primarily targets surface proteins .
NHS-BiotinCommonly used for covalent attachment to amines on proteinsLacks cleavability; less versatile than Biotin-SS-Tyramide .
Biotin-AEEA-TyramideMembrane-impermeant variant; selective for cell surface proteinsIncorporates a PEG spacer to enhance solubility and specificity .
Thiol-Cleavable BiotinContains a disulfide bridge; cleaved under reducing conditionsSimilar to Biotin-SS-Tyramide but may have different reactivity profiles .

Biotin-SS-Tyramide stands out due to its dual functionality as both a labeling agent and an amplifier in biochemical assays, making it particularly valuable for sensitive detection methods while maintaining specificity in protein interactions.

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

526.17421910 g/mol

Monoisotopic Mass

526.17421910 g/mol

Heavy Atom Count

34

Dates

Last modified: 11-23-2023

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